molecular formula C11H11N5O2 B15210348 4-Carbamimidamido-N-(1,3-oxazol-2-yl)benzamide

4-Carbamimidamido-N-(1,3-oxazol-2-yl)benzamide

Cat. No.: B15210348
M. Wt: 245.24 g/mol
InChI Key: VMNOROKKBWEDLM-UHFFFAOYSA-N
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Description

4-Guanidino-N-(oxazol-2-yl)benzamide is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound has garnered attention due to its potential biological and medicinal applications.

Properties

Molecular Formula

C11H11N5O2

Molecular Weight

245.24 g/mol

IUPAC Name

4-(diaminomethylideneamino)-N-(1,3-oxazol-2-yl)benzamide

InChI

InChI=1S/C11H11N5O2/c12-10(13)15-8-3-1-7(2-4-8)9(17)16-11-14-5-6-18-11/h1-6H,(H4,12,13,15)(H,14,16,17)

InChI Key

VMNOROKKBWEDLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC=CO2)N=C(N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Guanidino-N-(oxazol-2-yl)benzamide typically involves the reaction of benzamide derivatives with guanidine under specific conditions. One common method includes the cyclization of 2-aminobenzamide with guanidine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Guanidino-N-(oxazol-2-yl)benzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

  • Substitution: Substitution reactions at the benzamide or oxazole ring can introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation products: Oxamic acids or other oxo derivatives.

  • Reduction products: Amines or other reduced forms.

  • Substitution products: Derivatives with different functional groups on the benzamide or oxazole ring.

Scientific Research Applications

  • Chemistry: It serves as an intermediate in the synthesis of more complex chemical entities.

  • Biology: The compound has been evaluated for its antimicrobial and antifungal properties.

  • Medicine: Research has explored its potential as an anticancer agent and its role in modulating biological pathways.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Guanidino-N-(oxazol-2-yl)benzamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • Benzoxazole derivatives

  • Thiazole derivatives

  • Other guanidino-containing compounds

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Biological Activity

4-Carbamimidamido-N-(1,3-oxazol-2-yl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Research indicates that compounds containing the oxadiazole moiety, including this compound, exhibit significant antibacterial properties. The mechanism of action often involves:

  • Inhibition of bacterial cell wall synthesis : Compounds targeting FtsZ, a protein essential for bacterial cell division.
  • Disruption of membrane integrity : Certain derivatives can depolarize bacterial membranes, leading to cell death.
  • Multi-targeting effects : Some studies suggest that these compounds can affect multiple pathways in bacterial metabolism and growth.

Antibacterial Activity

Recent studies have shown that this compound exhibits potent antibacterial activity against various strains, including multidrug-resistant bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its efficacy:

Bacterial StrainMIC (µg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)0.25
Neisseria gonorrhoeae0.5
Vancomycin-resistant Enterococci0.5

These values suggest that the compound is highly effective against clinically relevant pathogens.

Case Studies

  • Study on MRSA : A study highlighted the effectiveness of this compound against MRSA strains. The compound was shown to inhibit growth at low concentrations and demonstrated a favorable safety profile in human cell lines .
  • Neisseria gonorrhoeae Resistance : Another investigation focused on the compound's activity against drug-resistant Neisseria gonorrhoeae. The results indicated that it could serve as a promising therapeutic option amidst rising antibiotic resistance .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research suggests that:

  • Electron-withdrawing groups enhance antibacterial potency.
  • Modifications in the oxazole ring can lead to variations in mechanism and spectrum of activity.

Toxicity Studies

Toxicity assessments have shown that the compound is well-tolerated in vitro with minimal cytotoxic effects on human cell lines. Further studies are necessary to evaluate its safety profile in vivo.

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